
1-Bromo-2,2,4,7-tetramethyl-2,3-dihydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2,2,4,7-tetramethyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C13H17Br It is a derivative of indene, featuring a bromine atom and four methyl groups attached to the indene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2,2,4,7-tetramethyl-2,3-dihydro-1H-indene typically involves the bromination of 2,2,4,7-tetramethyl-2,3-dihydro-1H-indene. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2,2,4,7-tetramethyl-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: 2,2,4,7-tetramethyl-2,3-dihydro-1H-indene derivatives with different functional groups.
Oxidation: Ketones or carboxylic acids.
Reduction: 2,2,4,7-tetramethyl-2,3-dihydro-1H-indene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2,2,4,7-tetramethyl-2,3-dihydro-1H-indene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific properties.
Pharmaceutical Research: It may be explored for its potential biological activities and as a building block for drug development.
Catalysis: The compound can be used as a ligand or precursor in catalytic reactions.
Wirkmechanismus
The mechanism of action of 1-Bromo-2,2,4,7-tetramethyl-2,3-dihydro-1H-indene depends on the specific reaction or application. In substitution reactions, the bromine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the compound undergoes electron transfer processes to form oxidized products. The molecular targets and pathways involved vary based on the specific chemical or biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-2,2,4,7-tetramethyl-1H-indene
- 2,2,4,7-Tetramethyl-2,3-dihydro-1H-indene
- 1,1,4,7-Tetramethylindan
Uniqueness
1-Bromo-2,2,4,7-tetramethyl-2,3-dihydro-1H-indene is unique due to the presence of the bromine atom and the specific arrangement of methyl groups on the indene ring. This structural uniqueness imparts distinct reactivity and properties compared to its analogs, making it valuable for specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
91573-02-3 |
|---|---|
Molekularformel |
C13H17Br |
Molekulargewicht |
253.18 g/mol |
IUPAC-Name |
1-bromo-2,2,4,7-tetramethyl-1,3-dihydroindene |
InChI |
InChI=1S/C13H17Br/c1-8-5-6-9(2)11-10(8)7-13(3,4)12(11)14/h5-6,12H,7H2,1-4H3 |
InChI-Schlüssel |
QHGUFKBMPRBBOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CC(C(C2=C(C=C1)C)Br)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4',4''-[Nitrilotri(4,1-phenylene)]tris(2-methylbut-3-yn-2-ol)](/img/structure/B14346204.png)
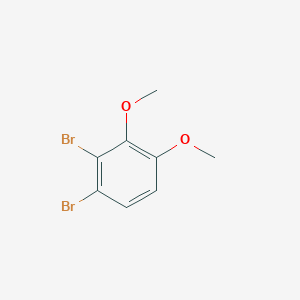
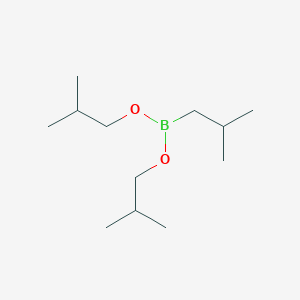


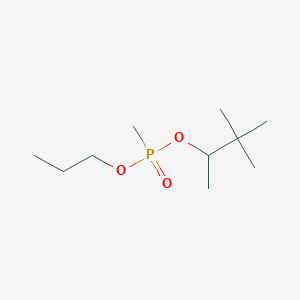
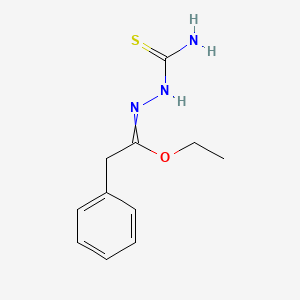
![(1Z)-1-{[4-(Diethylamino)phenyl]imino}-1H-isoindol-3-amine](/img/structure/B14346251.png)

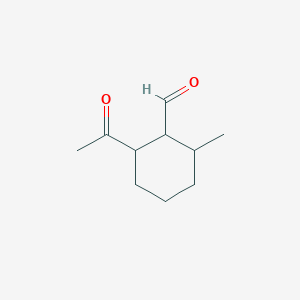
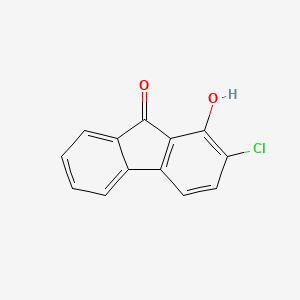
![2-[Bis(methylsulfanyl)methylidene]-1-(2-methylprop-2-en-1-yl)cyclohexan-1-ol](/img/structure/B14346272.png)


